molecular formula C20H18FN3O5 B2691481 N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 904523-76-8

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No. B2691481
CAS RN: 904523-76-8
M. Wt: 399.378
InChI Key: OXQMHBJDLBEIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Antipsychotic Potential

  • N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide derivatives have been explored for their potential as antipsychotic agents. One study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related. These compounds showed antipsychotic-like profiles in behavioral animal tests. Notably, they did not interact with dopamine receptors, differentiating them from conventional antipsychotic drugs (Wise et al., 1987).

Anti-Inflammatory Activity

  • A derivative of this compound was investigated for anti-inflammatory activity. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity in certain derivatives (Sunder & Maleraju, 2013).

Radioligand Imaging

  • Compounds in this chemical class have been used in the synthesis of radioligands for positron emission tomography (PET) imaging. Specifically, a study described the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This highlights its application in neuroimaging and potential use in studying various brain disorders (Dollé et al., 2008).

Cytotoxicity and Enzyme Inhibition

  • Research into polymethoxylated-pyrazoline benzene sulfonamides, related to this compound, revealed their cytotoxic activities on tumor and non-tumor cell lines. These compounds also showed inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential in cancer therapy (Kucukoglu et al., 2016).

Alzheimer's Disease Research

  • Another application involved the use of fluorine-18 labelled derivatives for PET studies in Alzheimer's disease. These studies aim to develop models for quantifying ligand binding in the brain, contributing to the understanding of neurodegenerative diseases (Golla et al., 2015).

Coordination Chemistry and Antioxidant Activity

  • The compound has been used in coordination chemistry to create novel Co(II) and Cu(II) complexes. These complexes have been characterized and evaluated for their antioxidant activities, showcasing the compound's versatility in inorganic chemistry and potential biomedical applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c1-28-15-7-8-17(29-2)16(11-15)22-18(25)12-23-9-10-24(20(27)19(23)26)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMHBJDLBEIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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